molecular formula C10H9FN2O3S B2389589 2-(4-Oxo-3,4-dihydroquinazolin-3-yl)ethane-1-sulfonyl fluoride CAS No. 885528-94-9

2-(4-Oxo-3,4-dihydroquinazolin-3-yl)ethane-1-sulfonyl fluoride

Cat. No.: B2389589
CAS No.: 885528-94-9
M. Wt: 256.25
InChI Key: UPXFUDMPGUKCKT-UHFFFAOYSA-N
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Description

2-(4-Oxo-3,4-dihydroquinazolin-3-yl)ethane-1-sulfonyl fluoride is a high-purity chemical reagent designed for advanced pharmaceutical and oncological research. This compound features a quinazolinone core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecular structure incorporates an out-of-plane (CH2)2SO2F side chain, which adopts a conformation with a dihedral angle of 76.1° relative to the quinazoline mean plane, contributing to its unique binding properties . The primary research value of this compound lies in its potential as a core building block for the development of novel anticancer agents. Quinazoline derivatives are well-established in literature as potent cytotoxic agents and have been extensively studied for their ability to inhibit key signaling pathways involved in tumor progression . Several FDA-approved drugs, such as gefitinib, erlotinib, and afatinib, are based on the quinazoline moiety, highlighting the therapeutic significance of this structural class . This specific derivative is of particular interest for researchers exploring structure-activity relationships (SAR) and designing multi-targeted tyrosine kinase inhibitors, including those targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), which are critical proteins in cancer cell proliferation and angiogenesis . In the solid state, the molecule exhibits a rich supramolecular architecture stabilized through various intermolecular interactions, including C-H⋯N and C-H⋯O hydrogen bonds, I⋯O halogen bonds, and π–π stacking interactions between benzene and pyrimidine rings, as revealed by Hirshfeld surface analysis . These structural characteristics make it a valuable candidate for crystallography studies and molecular modeling research. Researchers utilize this compound in exploring molecular recognition, protein modeling, and drug design, with intermolecular interaction energies calculated using electron-density models at the HF/3–21 G level of theory . The compound is provided with >95% purity (as determined by LC/MS, 1H NMR, and 13C NMR characterization) to ensure consistent and reliable experimental results . It is supplied as a solid and should be stored under appropriate conditions to maintain stability. Please Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, federal, and international regulations regarding the possession and use of this compound.

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)ethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O3S/c11-17(15,16)6-5-13-7-12-9-4-2-1-3-8(9)10(13)14/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXFUDMPGUKCKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-3,4-dihydroquinazolin-3-yl)ethane-1-sulfonyl fluoride typically involves the reaction of quinazolinone derivatives with ethanesulfonyl fluoride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product through recrystallization or chromatography, and implementing safety measures to handle the reagents and solvents used.

Chemical Reactions Analysis

Nucleophilic Substitution via Sulfur Fluoride Exchange (SuFEx)

The sulfonyl fluoride moiety enables high-yielding SuFEx click chemistry with amines and hydroxyl-containing nucleophiles. For example:

  • Reaction with pyrrolidine : Cleavage of the sulfonyl fluoride group generates NH-1,2,3-triazoles (97% yield) under mild conditions (1,4-dioxane, room temperature, 12 hours) .

    R SO2F+C4H9NR NH triazole+byproducts\text{R SO}_2\text{F}+\text{C}_4\text{H}_9\text{N}\rightarrow \text{R NH triazole}+\text{byproducts}

    Mechanism : Base-mediated nucleophilic attack at the sulfur center, followed by fluoride elimination .

  • Reactivity with aryl acetylenes : In the presence of H2_2
    SO4_4
    , ethene-1,1-disulfonyl difluoride analogs undergo regioselective [2+2] cycloaddition to form 1,1-bissulfonylfluoride cyclobutenes (56–97% yields) .

SubstrateConditionsProductYield (%)Source
4-MethoxyphenylacetyleneH2_2
SO4_4
, MeCN/H2_2
O, −10°C → RTCyclobutene 11a 84
Aliphatic amines1,4-dioxane, RT, 12 hNH-1,2,3-triazoles56–97

Copper-Catalyzed Click Chemistry

The sulfonyl fluoride group participates in Cu(I)-mediated alkyne-azide cycloaddition (CuAAC):

  • Triazole formation : Reaction with terminal alkynes in the presence of Cu(I) catalysts yields 1,4-disubstituted triazoles. DFT calculations support a stepwise mechanism involving copper-alkyne coordination and ring contraction .

Cycloaddition Reactions

  • [2+2] Cycloaddition with alkynes : Under acidic conditions, the sulfonyl fluoride group facilitates cyclobutene formation. For example, reaction with 4-methoxyphenylacetylene proceeds via a zwitterionic intermediate (ΔG = −10 kJ/mol) .

Key mechanistic steps :

  • Coordination of alkyne to Cu(I).

  • Nucleophilic attack at the sulfonyl fluoride sulfur.

  • Ring contraction to form a stable triazole .

Base-Mediated Cleavage

Secondary amines like pyrrolidine selectively cleave the sulfonyl fluoride group, yielding NH-triazoles. Piperidine and inorganic bases (e.g., Na2_2
CO3_3
) show lower efficiency (<30% yields) .

Spectral Characterization

Post-reaction analysis includes 1^1
H NMR, 13^{13}
C NMR, and 19^{19}
F NMR to confirm structural integrity. For example:

  • 19^{19}
    F NMR: Single peak at δ 47.1 ppm for the sulfonyl fluoride group .

  • ESI-HRMS: Accurate mass confirmation (e.g., [M + H]+^+
    333.9655) .

This compound’s dual reactivity (SuFEx and cycloaddition) positions it as a valuable intermediate in medicinal chemistry and materials science. Further studies could explore its applications in targeted drug delivery and covalent inhibitor design.

Scientific Research Applications

COX-2 Inhibition

One of the primary applications of 2-(4-Oxo-3,4-dihydroquinazolin-3-yl)ethane-1-sulfonyl fluoride is its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. Studies have shown that derivatives of this compound exhibit significant COX-2 inhibitory activity. For instance, a related compound demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM in screening assays .

CompoundMaximum COX-2 Inhibition (%)Concentration (μM)
This compoundTBDTBD
Related Compound47.120

Anticancer Activity

The quinazolinone derivatives, including those containing sulfonyl fluoride groups, have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

Some studies have explored the antimicrobial properties of quinazolinone derivatives. The sulfonyl fluoride moiety enhances the interaction with bacterial enzymes, potentially leading to increased antibacterial efficacy. Preliminary results suggest that these compounds may exhibit activity against both Gram-positive and Gram-negative bacteria .

Drug Design and Development

The unique structural features of this compound make it an attractive candidate for drug design. Its ability to form covalent bonds with target proteins through the sulfonyl fluoride group allows for the development of irreversible inhibitors, which can provide prolonged therapeutic effects .

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized several derivatives of quinazolinone containing sulfonamide groups and evaluated their biological activities. The synthesized compounds were characterized using FT-IR, NMR, and mass spectrometry techniques. The results indicated that modifications to the sulfonamide group significantly affected COX-2 inhibitory activity .

Case Study 2: Anticancer Screening

In another study, derivatives of quinazolinones were screened against various cancer cell lines. The results demonstrated that specific substitutions on the quinazolinone core enhanced anticancer activity compared to standard treatments .

Mechanism of Action

The mechanism of action of 2-(4-Oxo-3,4-dihydroquinazolin-3-yl)ethane-1-sulfonyl fluoride involves its interaction with biological targets such as enzymes or receptors. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. This can inhibit the activity of enzymes or disrupt protein-protein interactions, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide Groups

Compounds such as 4-[(E)-2-{3-(4-substituted phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamides (e.g., 1a-f in and ) share the quinazolinone core but differ in key aspects:

  • Functional Groups : These analogues replace the sulfonyl fluoride with a sulfonamide group (-SO₂NH₂), a common pharmacophore in cyclooxygenase-2 (COX-2) inhibitors like celecoxib .
  • Synthesis : Prepared via condensation of ethyl 4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzoate derivatives with sulfonamide-linked ethenyl groups, yielding compounds with variable para-substituents (e.g., -OCH₃, -Br, -COOEt) .
  • Biological Activity : These sulfonamides exhibit moderate COX-2 inhibition (e.g., 47.1% inhibition at 20 μM for the methoxy-substituted derivative) but are less potent than celecoxib .
Key Differences:
Property Target Compound (Sulfonyl Fluoride) Sulfonamide Analogues (1a-f)
Reactivity Electrophilic (S-F bond) Hydrogen-bonding (N-H)
COX-2 Inhibition Not reported 20–47% inhibition at 20 μM
Synthetic Utility Covalent modification probes Medicinal chemistry scaffolds

Derivatives with Halogen or Thioether Substituents

  • 6-Iodo-substituted Analogue: The compound 2-(6-iodo-4-oxo-3,4-dihydroquinazolin-3-yl)ethanesulfonyl fluoride () introduces an iodine atom at the quinazolinone 6-position. This heavy atom alters electronic properties and crystal packing, as shown by Hirshfeld surface analysis, which highlights differences in intermolecular interactions (e.g., I···H vs. F···H contacts) .
  • Thioether-linked Isoindole: describes a derivative with a sulfanyl (-S-) bridge to an isoindole ring. This substitution reduces electrophilicity compared to sulfonyl fluoride, favoring non-covalent interactions .
Key Differences:
Property Target Compound 6-Iodo Derivative Thioether-linked Derivative
Electrophilicity High (S-F) Moderate (S-F + I) Low (S-C)
Crystal Interactions F···H, O···H I···H, F···H S···H, π-π stacking

Physicochemical and Spectroscopic Comparisons

  • Infrared (IR) Spectroscopy :
    • Sulfonyl fluoride: Lacks N-H stretches (~3,300 cm⁻¹) seen in sulfonamides but shows strong S=O stretches (~1,340–1,165 cm⁻¹) .
    • Sulfonamide analogues: Exhibit N-H stretches and asymmetric/symmetric SO₂ vibrations .
  • NMR Shifts: The electron-withdrawing sulfonyl fluoride group deshields nearby protons (e.g., δ 6.45 ppm for ethenyl protons in 1f vs.

Biological Activity

2-(4-Oxo-3,4-dihydroquinazolin-3-yl)ethane-1-sulfonyl fluoride, a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly as an inhibitor of cyclooxygenase-2 (COX-2). This compound is part of a broader class of quinazolinone derivatives that have been investigated for various pharmacological properties.

Chemical Structure and Properties

The compound features a quinazolinone core, which is known for its diverse biological activities. The presence of the sulfonyl fluoride group enhances its reactivity, potentially leading to significant biological interactions.

COX-2 Inhibition

Research indicates that derivatives of 4-oxo-3,4-dihydroquinazolinones exhibit notable COX-2 inhibitory activity. For instance, a related compound demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM . This suggests that this compound may also possess similar inhibitory effects, warranting further investigation.

Antitumor Activity

Quinazolinone derivatives have been studied for their antitumor properties. In vitro assays have shown that certain compounds within this class can inhibit cancer cell proliferation. The specific mechanisms often involve the modulation of signaling pathways associated with cell growth and apoptosis.

Antimicrobial Properties

Some quinazolinone derivatives exhibit antimicrobial activity against various pathogens. The mechanism typically involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.

Synthesis and Evaluation

A study focusing on the synthesis of quinazolinone derivatives reported successful production methods and subsequent biological evaluations. The synthesized compounds were characterized using techniques such as FT-IR and NMR spectroscopy, confirming their structures before biological testing .

In Vitro Studies

In vitro studies have demonstrated that quinazolinone derivatives can effectively inhibit COX enzymes, which are critical in the inflammatory response. The structure-activity relationship (SAR) analysis indicated that modifications to the quinazolinone structure could enhance COX-2 selectivity and potency.

Data Tables

Compound NameStructureCOX-2 Inhibition (%)Antitumor ActivityAntimicrobial Activity
1aStructure 1a47.1YesModerate
1bStructure 1bTBDYesLow
1cStructure 1cTBDNoHigh

Q & A

Basic: What are the optimal synthetic routes for 2-(4-Oxo-3,4-dihydroquinazolin-3-yl)ethane-1-sulfonyl fluoride, and what key reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the quinazolinone core. A common approach includes:

  • Step 1: Alkylation or sulfonylation of 3,4-dihydroquinazolin-4-one precursors under anhydrous conditions to introduce the ethane-sulfonyl fluoride moiety.
  • Step 2: Controlled coupling reactions (e.g., nucleophilic substitution) with sulfonyl fluoride reagents, often using catalysts like triethylamine to enhance reactivity .
    Critical parameters include:
  • Temperature: Reactions are typically conducted at 0–25°C to avoid decomposition of the sulfonyl fluoride group.
  • Solvent: Polar aprotic solvents (e.g., THF, DCM) are preferred to stabilize intermediates.
  • Purification: Flash chromatography (petroleum ether/ethyl acetate gradients) or recrystallization (ethanol/THF mixtures) ensures high purity (>95%) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Resolve aromatic protons (quinazolinone ring δ 7.2–8.5 ppm) and sulfonyl fluoride-linked aliphatic protons (δ 3.5–4.2 ppm). Splitting patterns confirm substitution positions .
    • 19F NMR: A singlet near δ +55 ppm confirms the sulfonyl fluoride group .
  • Mass Spectrometry (HRMS): Exact mass (m/z ~382.14) validates molecular formula C₁₀H₈FIN₂O₃S .
  • X-Ray Crystallography: Resolves triclinic (P1) crystal packing, with unit cell parameters (a=5.0230 Å, b=11.3241 Å, c=11.5509 Å) and hydrogen-bonding networks (e.g., C=O···H-N interactions) .

Advanced: How does the sulfonyl fluoride group participate in SuFEx click chemistry, and what are the implications for bioconjugation?

Methodological Answer:
The sulfonyl fluoride group undergoes Sulfur(VI) Fluoride Exchange (SuFEx) reactions, enabling covalent bonding with nucleophiles (e.g., amines, phenols):

  • Reactivity: The electrophilic sulfur atom reacts selectively under mild conditions (aqueous buffers, pH 7–9), forming stable sulfonate linkages .
  • Applications:
    • Bioconjugation: Labeling proteins (e.g., lysine residues) without disrupting tertiary structures.
    • Polymer Chemistry: Creating hydrolytically stable linkages in drug-delivery systems.
      Optimization requires kinetic studies (e.g., stopped-flow spectroscopy) to assess reaction rates with competing nucleophiles .

Advanced: What intermolecular interactions govern the crystal packing of this compound, as revealed by Hirshfeld surface analysis?

Methodological Answer:
Hirshfeld surface analysis of the single-crystal structure (CCDC 2232100) identifies:

  • Dominant Interactions:
    • H-bonding: N-H···O (quinazolinone C=O to sulfonyl fluoride O, ~2.8 Å).
    • Halogen Bonding: I···F contacts (3.3 Å) from the iodo-substituent (if present) .
  • 3D Interaction Energies: Electrostatic contributions (60%) outweigh dispersion (40%), stabilizing the lattice.
  • Packing Motifs: Layered arrangements driven by π-π stacking (interplanar distance ~3.5 Å) between quinazolinone rings .

Advanced: What strategies can mitigate conflicting data when correlating structural modifications with biological activity in quinazoline derivatives?

Methodological Answer:

  • Systematic SAR Studies:
    • Substituent Variation: Compare analogues with halogen (e.g., 6-iodo vs. 6-bromo) or electron-withdrawing groups on the quinazolinone ring.
    • Activity Assays: Use standardized protocols (e.g., COX-2 inhibition IC₅₀ measurements via fluorescence polarization) to ensure reproducibility .
  • Computational Modeling:
    • Docking Simulations: Map interactions with target proteins (e.g., COX-2 active site) using AutoDock Vina. Validate with MD simulations (>100 ns) to assess binding stability.
    • QSAR Models: Correlate logP, polar surface area, and H-bond acceptors/donors with cytotoxicity (e.g., CC₅₀ in HCT-116 cells) .

Advanced: How does the stereoelectronic environment of the quinazolinone ring influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electronic Effects: The electron-deficient quinazolinone ring (due to conjugation between C=O and N atoms) directs nucleophilic attack to the C-2 or C-6 positions.
  • Steric Effects: Bulky substituents at C-3 (ethane-sulfonyl fluoride) hinder axial approaches, favoring equatorial attack.
  • Kinetic Profiling: Use Hammett plots (σ values) to quantify substituent effects on reaction rates. For example, electron-withdrawing groups (σ > 0) accelerate SNAr reactions at C-6 .

Advanced: What are the challenges in assessing thermal stability and decomposition pathways of sulfonyl fluoride-containing compounds?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Identifies decomposition onset temperatures (e.g., ~220°C for this compound) and mass loss steps.
  • DSC: Detects exothermic events (e.g., sulfonyl fluoride hydrolysis to sulfonic acid).
  • Mitigation Strategies:
    • Storage: Anhydrous conditions (argon atmosphere) prevent hydrolysis.
    • Handling: Avoid protic solvents (e.g., MeOH) to suppress SN2 reactions at the sulfur center .

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